3-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline
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Overview
Description
3-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline is an organic compound that features a benzyloxy group, a dimethylphenoxy group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzyloxy Group: This step involves the reaction of benzyl alcohol with a suitable phenol derivative under basic conditions to form the benzyloxy group.
Introduction of the Aniline Moiety: The aniline moiety can be introduced through a nucleophilic aromatic substitution reaction, where an appropriate aniline derivative reacts with a halogenated precursor.
Attachment of the Dimethylphenoxy Group: The final step involves the reaction of the intermediate with 2,5-dimethylphenol under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of a nitro group yields aniline derivatives.
Scientific Research Applications
3-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and dimethylphenoxy groups can enhance binding affinity and specificity to these targets, leading to desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzyloxy)-2,5-dimethylphenylboronic acid
- 3-(Benzyloxy)-2,2-dimethylpropan-1-ol
Uniqueness
3-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and overall efficacy in various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-(2,5-dimethylphenoxy)ethyl]-3-phenylmethoxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-18-11-12-19(2)23(15-18)25-14-13-24-21-9-6-10-22(16-21)26-17-20-7-4-3-5-8-20/h3-12,15-16,24H,13-14,17H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVQRTDSOBQOGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCNC2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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